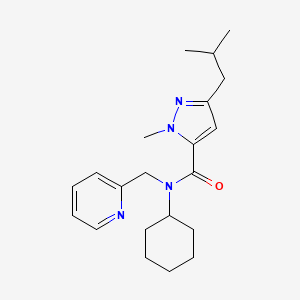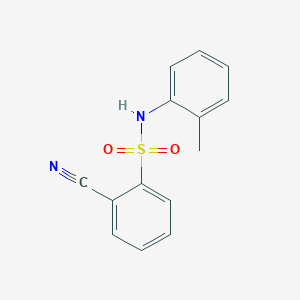
N-cyclohexyl-3-isobutyl-1-methyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-isobutyl-1-methyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide is a compound with a pyrazole core, which is a common feature in various synthetic compounds with potential bioactive properties. The pyrazole ring system is a bioisosteric replacement for an indazole ring, often found in synthetic cannabinoids and other research chemicals (McLaughlin et al., 2016).
Synthesis Analysis
The synthesis of similar pyrazole derivatives involves multi-step chemical processes, including nucleophilic substitution reactions and cyclization techniques. For instance, the synthesis of related compounds, such as 3,5-AB-CHMFUPPYCA, demonstrates the complexity and specificity of synthesizing such chemicals, highlighting the importance of accurate identification and characterization (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be extensively characterized through chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis. These analytical techniques provide detailed insights into the compound's molecular geometry, electronic structure, and intra/intermolecular interactions (McLaughlin et al., 2016).
Chemical Reactions and Properties
The chemical behavior of pyrazole derivatives, including reactivity and potential chemical transformations, can be influenced by the pyrazole core and the substituents attached to it. For example, the reactivity with cyclohexylamine and the formation of various products through reactions with different aryl substituents demonstrate the compound's versatile chemistry (Orrego Hernandez et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, of this compound, can be inferred from similar compounds. These properties are crucial for understanding the compound's behavior in different environments and for its application in research (Hassan et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, stability, and reactivity towards other chemicals, are determined by the functional groups present in the molecule. Studies on related pyrazole derivatives offer insights into the potential chemical interactions and transformations that this compound might undergo (Hassan et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-cyclohexyl-3-isobutyl-1-methyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide is a compound of interest in the field of synthetic chemistry. McLaughlin et al. (2016) describe the synthesis and characterization of a closely related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which was mislabeled as a different compound by a vendor. This research highlights the importance of accurate identification and characterization in the synthesis of complex chemicals (McLaughlin et al., 2016).
Metabolic Studies
A study by Franz et al. (2017) investigated the in vitro metabolism of a similar synthetic cannabinoid, 3,5-AB-CHMFUPPYCA, and its regioisomer. They explored the metabolic patterns and identified potential targets for urine analysis, providing insights into the metabolism of such compounds (Franz et al., 2017).
Cytotoxicity and Antimicrobial Applications
Hassan et al. (2014) explored the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, testing them for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study contributes to understanding the potential therapeutic applications of pyrazole derivatives (Hassan et al., 2014).
In another study, Wu et al. (2012) synthesized a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, demonstrating moderate antifungal activities, which is significant for developing new antifungal agents (Wu et al., 2012).
Propiedades
IUPAC Name |
N-cyclohexyl-2-methyl-5-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-16(2)13-18-14-20(24(3)23-18)21(26)25(19-10-5-4-6-11-19)15-17-9-7-8-12-22-17/h7-9,12,14,16,19H,4-6,10-11,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYUZGIETXKZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)N(CC2=CC=CC=N2)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)
![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)



![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)
![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)
![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)

![3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)
